2-(3'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene
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Overview
Description
2-(3’-Bromo-[1,1’-biphenyl]-4-yl)naphthalene is an organic compound that features a naphthalene moiety substituted with a 3’-bromo-[1,1’-biphenyl]-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3’-Bromo-[1,1’-biphenyl]-4-yl)naphthalene typically involves the bromination of naphthalene followed by coupling with a biphenyl derivative. One common method involves the use of triphenylphosphine and bromine in acetonitrile to brominate naphthalene . The brominated naphthalene is then coupled with a biphenyl derivative under suitable conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or column chromatography to obtain the pure product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3’-Bromo-[1,1’-biphenyl]-4-yl)naphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the aromatic rings.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Cuprous Cyanide: Used for substitution reactions involving the replacement of the bromine atom.
Hydrogen Peroxide: Used for oxidation reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Hydroxylated or carbonylated derivatives.
Reduction Products: De-brominated or partially reduced aromatic compounds.
Scientific Research Applications
2-(3’-Bromo-[1,1’-biphenyl]-4-yl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3’-Bromo-[1,1’-biphenyl]-4-yl)naphthalene involves its interaction with molecular targets such as enzymes or receptors. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity . The aromatic rings can engage in π-π interactions with other aromatic systems, further modulating its biological activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(3’-Bromo-[1,1’-biphenyl]-4-yl)naphthalene is unique due to its combined structural features of both naphthalene and biphenyl moieties. This dual aromatic system provides distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C22H15Br |
---|---|
Molecular Weight |
359.3 g/mol |
IUPAC Name |
2-[4-(3-bromophenyl)phenyl]naphthalene |
InChI |
InChI=1S/C22H15Br/c23-22-7-3-6-20(15-22)17-8-10-18(11-9-17)21-13-12-16-4-1-2-5-19(16)14-21/h1-15H |
InChI Key |
LVDZECJOWYVQMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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